molecular formula C13H18N2O B1276749 (4-Aminophenyl)(azepan-1-yl)methanone CAS No. 5157-66-4

(4-Aminophenyl)(azepan-1-yl)methanone

Cat. No. B1276749
CAS RN: 5157-66-4
M. Wt: 218.29 g/mol
InChI Key: OOOXUISFYMTSJI-UHFFFAOYSA-N
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Description

“(4-Aminophenyl)(azepan-1-yl)methanone” is a chemically synthesized compound with potential implications in various fields of research and industry. It has a molecular formula of C13H18N2O and a molecular weight of 218.3 .


Molecular Structure Analysis

The molecular structure of “(4-Aminophenyl)(azepan-1-yl)methanone” includes a total of 35 bonds. There are 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 tertiary amide (aromatic), and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

“(4-Aminophenyl)(azepan-1-yl)methanone” has a molecular weight of 218.3 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Analysis of Azepane Isomers

A study conducted in the Tokyo area identified new compounds related to (4-Aminophenyl)(azepan-1-yl)methanone, focusing on azepane isomers of AM-2233 and AM-1220. The research involved a comprehensive analysis using various spectroscopy and chromatography techniques to identify and quantify these compounds in commercial products (Nakajima et al., 2012).

Synthesis and Spectral Characterization

Another study involved the synthesis and characterization of novel compounds structurally related to (4-Aminophenyl)(azepan-1-yl)methanone. This research focused on the synthesis of derivatives and their analysis using UV, IR, NMR, and mass spectrometry. Additionally, theoretical vibrational spectra interpretation using density functional theory was part of this study (Shahana & Yardily, 2020).

Molecular Docking Studies

Molecular docking studies have been carried out on compounds related to (4-Aminophenyl)(azepan-1-yl)methanone. These studies help in understanding the antibacterial activity of these compounds, providing insights into their potential medical applications (Shahana & Yardily, 2020).

Photoinduced Intramolecular Rearrangement

Research on (2-Aminophenyl)(naphthalen-2-yl)methanones, a related class of compounds, demonstrated a novel method for their synthesis. This involved photoinduced intramolecular rearrangement, highlighting an environmentally friendly approach with high atom efficiency (Jing et al., 2018).

Antimicrobial Evaluation

Studies on similar compounds, such as substituted benzimidazoles, have been conducted to evaluate their antimicrobial and antiviral activities. These compounds were tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents (Sharma et al., 2009).

properties

IUPAC Name

(4-aminophenyl)-(azepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOXUISFYMTSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399200
Record name (4-Aminophenyl)(azepan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(azepan-1-yl)methanone

CAS RN

5157-66-4
Record name (4-Aminophenyl)(azepan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(azepane-1-carbonyl)aniline
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